molecular formula C16H15N7O2S B6459777 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549011-86-9

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Katalognummer B6459777
CAS-Nummer: 2549011-86-9
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: WKYGJVZEAIEOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains a purine, piperazine, and benzothiazole moiety . Purines are basic components of nucleic acids like DNA and RNA. Piperazines are often used in the synthesis of pharmaceuticals and polymers. Benzothiazoles have been found in various therapeutic agents with a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, some benzothiazole derivatives have been synthesized through a multi-step procedure involving intramolecular cyclization . Similarly, piperazine derivatives have been synthesized via direct interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Purin-6-ylbenzothiazole-1,1-dione: derivatives have been investigated for their anti-tubercular potential. In particular, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.

Antifungal Properties

While not extensively studied, purin-6-ylbenzothiazole-1,1-dione derivatives have shown fungicidal activity. Compounds 8a–d exhibited fungicidal effects against Candida galibrata ATCC 15126 strain in the range of 0.2–3.0 mg/mL . Further investigations could explore their broader antifungal applications.

Cytotoxicity and Antitumoral Activity

In vitro evaluations have revealed that these derivatives impact cell cycle distribution. For instance, compounds 1, 8, and 9 induced G1-phase arrest in RL cells, while compounds 4, 6, and 7 showed significant effects. Additionally, compound 3 demonstrated cytotoxicity against cancer cells . Further studies are warranted to explore their potential as antitumoral agents.

Anticancer Potential

N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, related to our compound, were evaluated for their effects on human cancer cells. These derivatives exhibited growth inhibitory potential against cervical (HeLa), colon (HCT-15), and breast (MCF-7) cancer cell lines . While more research is needed, this highlights their potential in oncology.

Chemical Reactivity and Stability

Compound 3-(4-(Substituted)-piperazin-1-yl)-1λ^6,2-benzothiazole-1,1-dione has been synthesized and characterized. However, it is not indefinitely stable in the reaction mixture, indicating potential reactivity or decomposition .

Docking Studies and Further Development

Molecular docking studies suggest that these derivatives have favorable interactions, making them suitable candidates for further development . Investigating their binding modes and optimizing their structures could enhance their efficacy.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the wide range of activities exhibited by similar compounds .

Eigenschaften

IUPAC Name

3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGJVZEAIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.